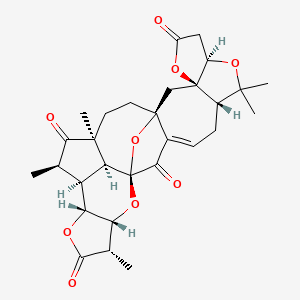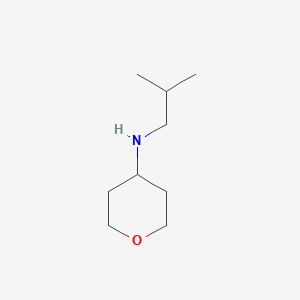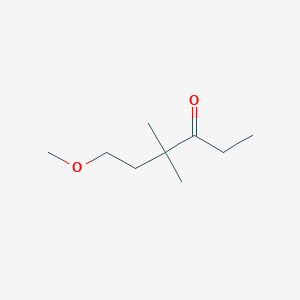
3-Amino-6-fluoro-2,4-dimethylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-fluoro-2,4-dimethylbenzoic acid is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzoic acid, featuring an amino group at the 3-position, a fluorine atom at the 6-position, and two methyl groups at the 2- and 4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-fluoro-2,4-dimethylbenzoic acid typically involves multi-step organic reactions. One common method is the nitration of 2,4-dimethylbenzoic acid, followed by reduction and fluorination. The nitration introduces a nitro group, which is then reduced to an amino group. Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-fluoro-2,4-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 3-Nitro-6-fluoro-2,4-dimethylbenzoic acid.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-6-fluoro-2,4-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-6-fluoro-2,4-dimethylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance its binding affinity and specificity for certain molecular targets. The amino group can form hydrogen bonds, further influencing its interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-fluorobenzoic acid
- 3-Amino-4-methylbenzoic acid
- 3-Amino-2,4-dimethylbenzoic acid
Uniqueness
3-Amino-6-fluoro-2,4-dimethylbenzoic acid is unique due to the specific arrangement of its functional groups. The combination of an amino group, a fluorine atom, and two methyl groups imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
3-amino-6-fluoro-2,4-dimethylbenzoic acid |
InChI |
InChI=1S/C9H10FNO2/c1-4-3-6(10)7(9(12)13)5(2)8(4)11/h3H,11H2,1-2H3,(H,12,13) |
InChI Key |
YNBYSBNGJICCPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1N)C)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2hcl](/img/structure/B13042653.png)

![6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid](/img/structure/B13042669.png)

![(1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13042682.png)

![1-Isobutyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13042689.png)



